Cas no 1806739-50-3 (4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)

4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a reactive chloromethyl group and an iodine substituent, making it a versatile intermediate in organic synthesis. The trifluoromethoxy group enhances its electron-withdrawing properties, while the chloromethyl functionality allows for further functionalization via nucleophilic substitution. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features enable the construction of complex heterocyclic frameworks. Its stability under standard handling conditions and compatibility with cross-coupling reactions further underscore its utility in medicinal chemistry and material science applications. Proper storage under inert conditions is recommended to maintain reactivity.
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine structure
1806739-50-3 structure
Product name:4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine
CAS No:1806739-50-3
MF:C8H6ClF3INO
Molecular Weight:351.492023944855
CID:4814046

4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6ClF3INO/c1-4-7(15-8(10,11)12)5(3-9)2-6(13)14-4/h2H,3H2,1H3
    • InChIKey: WLUZMYNOAYTINB-UHFFFAOYSA-N
    • SMILES: IC1=CC(CCl)=C(C(C)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 22.1

4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029090022-1g
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine
1806739-50-3 97%
1g
$1,490.00 2022-03-31

4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine 関連文献

4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridineに関する追加情報

4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine: A Comprehensive Overview

The compound 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806739-50-3) is a highly specialized organic molecule belonging to the pyridine derivative family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring with multiple substituents: a chloromethyl group at position 4, an iodo group at position 6, a methyl group at position 2, and a trifluoromethoxy group at position 3. These substituents collectively influence the compound's chemical reactivity, stability, and biological activity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The presence of the trifluoromethoxy group in this compound is particularly notable, as it is known to enhance the molecule's lipophilicity and improve its ability to penetrate cellular membranes. This property makes it a promising candidate for drug delivery systems and targeted therapies. Additionally, the iodo group at position 6 introduces electronic effects that can modulate the compound's reactivity, making it suitable for various cross-coupling reactions—a key area of interest in modern organic synthesis.

The synthesis of 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitution reactions to introduce the desired functional groups. Researchers have explored various methodologies to optimize this synthesis, including the use of transition metal catalysts and microwave-assisted techniques. These advancements have not only improved the yield and purity of the compound but also opened up new avenues for its large-scale production.

In terms of applications, this compound has shown potential in several areas. In pharmaceutical research, it has been investigated as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. The chloromethyl group at position 4 is particularly valuable in such contexts, as it can serve as a reactive site for further functionalization or conjugation with other biomolecules. Moreover, its stability under physiological conditions makes it an attractive candidate for drug delivery systems.

Another emerging application of this compound is in materials science, where it has been explored as a building block for advanced materials such as conductive polymers and organic semiconductors. The trifluoromethoxy group contributes to the molecule's electron-withdrawing properties, which are crucial for achieving desirable electronic characteristics in these materials. Recent studies have demonstrated that incorporating this compound into polymer frameworks can significantly enhance their electrical conductivity and mechanical stability.

From an environmental perspective, understanding the fate and behavior of 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine in natural systems is essential for assessing its potential impact on ecosystems. Research has shown that while the compound exhibits moderate persistence in aquatic environments, its biodegradation pathways are influenced by microbial activity and environmental conditions such as temperature and pH levels.

In conclusion, 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806739-50-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structural features make it an invaluable tool in contemporary chemical research, particularly in areas such as drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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